Cas no 2034264-51-0 (4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine)

4-[4-(6-Ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a specialized heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a methyl group, linked to a piperazine moiety via a carbonyl bridge. The ethoxypyridine component enhances its structural diversity, contributing to potential applications in medicinal chemistry and agrochemical research. The trifluoromethyl group improves metabolic stability and lipophilicity, while the piperazine ring offers conformational flexibility, facilitating interactions with biological targets. This compound is of interest in the development of novel pharmaceuticals or crop protection agents due to its balanced physicochemical properties and modular synthetic accessibility.
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine structure
2034264-51-0 structure
Product name:4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No:2034264-51-0
MF:C18H20F3N5O2
MW:395.3789
CID:5348379

4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (6-ethoxypyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
    • (6-ethoxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
    • 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C18H20F3N5O2/c1-3-28-16-5-4-13(11-22-16)17(27)26-8-6-25(7-9-26)15-10-14(18(19,20)21)23-12(2)24-15/h4-5,10-11H,3,6-9H2,1-2H3
    • InChI Key: FNKLPNRRJDEYHE-UHFFFAOYSA-N
    • SMILES: FC(C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C(C2=C([H])N=C(C([H])=C2[H])OC([H])([H])C([H])([H])[H])=O)C([H])([H])C1([H])[H])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 528
  • Topological Polar Surface Area: 71.4
  • XLogP3: 2.5

4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-0512-1mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
1mg
$81.0 2023-09-08
Life Chemicals
F6523-0512-4mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
4mg
$99.0 2023-09-08
Life Chemicals
F6523-0512-20mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
20mg
$148.5 2023-09-08
Life Chemicals
F6523-0512-2μmol
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-0512-30mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
30mg
$178.5 2023-09-08
Life Chemicals
F6523-0512-2mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
2mg
$88.5 2023-09-08
Life Chemicals
F6523-0512-20μmol
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6523-0512-5μmol
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6523-0512-10μmol
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6523-0512-3mg
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
2034264-51-0
3mg
$94.5 2023-09-08

Additional information on 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Introduction to 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 2034264-51-0)

4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034264-51-0, represents a class of heterocyclic molecules designed to interact with biological targets in a highly specific manner. Its structural composition, featuring a piperazine ring linked to an ethoxypyridine moiety and a trifluoromethyl-substituted pyrimidine, makes it a promising candidate for developing novel therapeutic agents.

The molecular structure of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is meticulously engineered to optimize pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the piperazine core contributes to favorable solubility and bioavailability. These features are critical in the design of drugs that must navigate complex biological pathways without excessive toxicity or off-target effects.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease pathways. The piperazine scaffold is particularly well-suited for this purpose, as it can mimic natural amino acid residues and disrupt aberrant protein interactions. The ethoxypyridine component adds another layer of specificity, allowing the compound to selectively bind to its intended target without interfering with other biological processes.

One of the most compelling aspects of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is its potential application in oncology research. Preliminary studies have suggested that this compound may inhibit key enzymes involved in tumor proliferation and survival. The trifluoromethyl substitution at the pyrimidine ring not only improves binding affinity but also enhances resistance to metabolic degradation, ensuring prolonged activity at therapeutic concentrations.

The compound's versatility extends beyond oncology; it has also shown promise in addressing neurological disorders. The piperazine moiety is known to interact with neurotransmitter receptors, making it a valuable tool for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The ethoxypyridine component further refines its selectivity, allowing researchers to fine-tune its action on specific neural pathways without causing undue side effects.

Advances in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the drug discovery process. By leveraging machine learning algorithms and molecular docking simulations, researchers can rapidly screen large libraries of compounds like 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine for their potential efficacy against specific biological targets. This high-throughput approach has been instrumental in identifying lead compounds that undergo further optimization before entering clinical trials.

The synthesis of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed advanced catalytic systems and purification techniques to isolate the desired product from impurities, making it suitable for preclinical testing.

In conclusion, 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 2034264-51-0) is a structurally complex and biologically active compound with broad therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further development in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel treatments that address unmet medical needs.

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